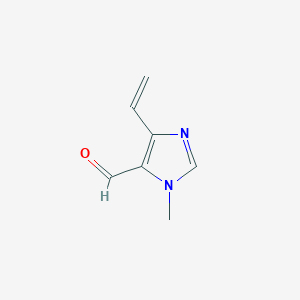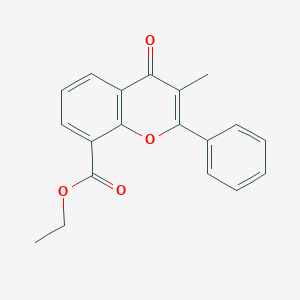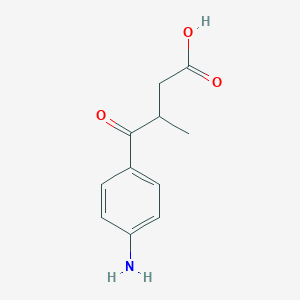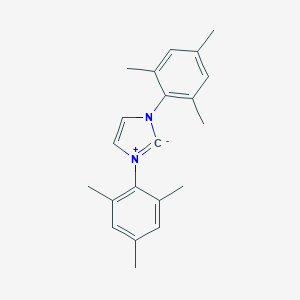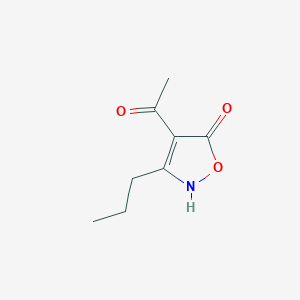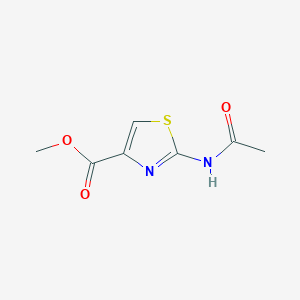
Methyl 2-acetamido-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-1,3-thiazole-4-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a member of the thiazole family, which is known for its diverse biological activities. Methyl 2-acetamido-1,3-thiazole-4-carboxylate is widely used in the pharmaceutical industry for the development of new drugs and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamido-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to a decrease in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 2-acetamido-1,3-thiazole-4-carboxylate in lab experiments is its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate is relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage range and potential side effects of Methyl 2-acetamido-1,3-thiazole-4-carboxylate.
Direcciones Futuras
There are several future directions for the use of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in scientific research. One potential direction is the development of novel therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential of Methyl 2-acetamido-1,3-thiazole-4-carboxylate as a chemopreventive agent for various types of cancer. Furthermore, the potential of this compound as an antimicrobial agent for the treatment of bacterial and fungal infections should be explored. Finally, the safety and efficacy of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in clinical trials should be investigated to determine its potential as a therapeutic agent for human diseases.
Métodos De Síntesis
The synthesis of Methyl 2-acetamido-1,3-thiazole-4-carboxylate can be achieved through a multi-step process. The first step involves the condensation of 2-aminothiazole with ethyl chloroformate to form ethyl 2-amino-1,3-thiazole-4-carboxylate. This intermediate is then treated with acetic anhydride to form the desired product, Methyl 2-acetamido-1,3-thiazole-4-carboxylate. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been extensively used in scientific research for its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. In preclinical studies, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown potential as a novel therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
148431-04-3 |
|---|---|
Nombre del producto |
Methyl 2-acetamido-1,3-thiazole-4-carboxylate |
Fórmula molecular |
C7H8N2O3S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
methyl 2-acetamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
Clave InChI |
LFNNEXFQRTYOHB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C(=O)OC |
SMILES canónico |
CC(=O)NC1=NC(=CS1)C(=O)OC |
Sinónimos |
4-Thiazolecarboxylicacid,2-(acetylamino)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



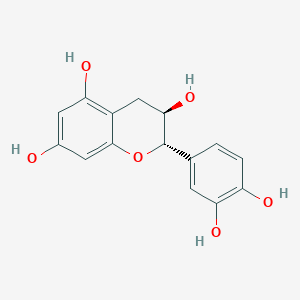
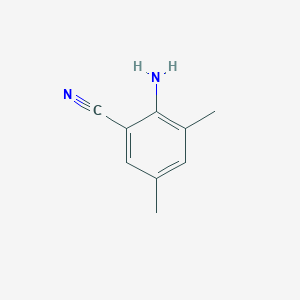



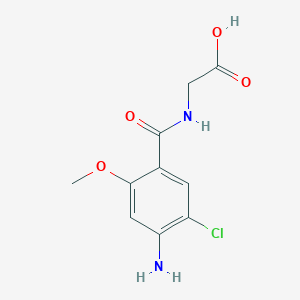
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)

